![molecular formula C20H11Cl2N B15329336 5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
5,9-Dichloro-7H-dibenzo[c,g]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dichloro-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H11Cl2N and a molecular weight of 336.21 g/mol It is a derivative of dibenzo[c,g]carbazole, which is a polycyclic aromatic hydrocarbon containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dichloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of dibenzo[c,g]carbazole. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dichloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
5,9-Dichloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 5,9-Dichloro-7H-dibenzo[c,g]carbazole involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with various enzymes and receptors, affecting their function and leading to a range of biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Dibromo-7H-dibenzo[c,g]carbazole: Similar in structure but with bromine atoms instead of chlorine.
7H-Dibenzo[c,g]carbazole: The parent compound without halogen substitution.
5,9-Difluoro-7H-dibenzo[c,g]carbazole: Contains fluorine atoms instead of chlorine
Uniqueness
5,9-Dichloro-7H-dibenzo[c,g]carbazole is unique due to its specific halogen substitution, which imparts distinct chemical properties. The presence of chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H11Cl2N |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
9,15-dichloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H11Cl2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H |
Clave InChI |
FLUKIZCGTRXXPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


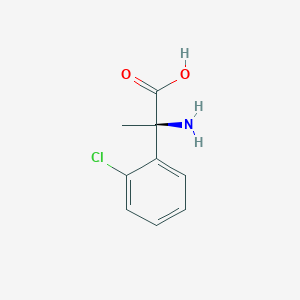
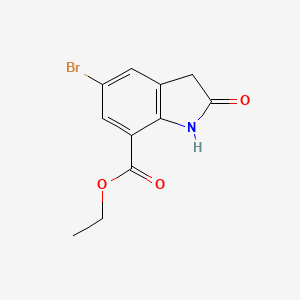

![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
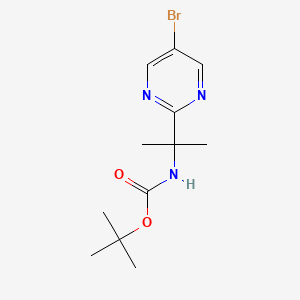
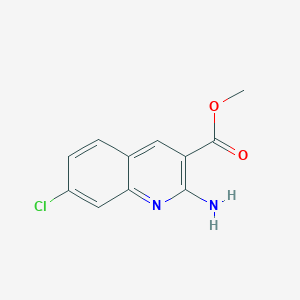
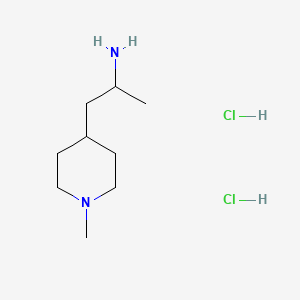
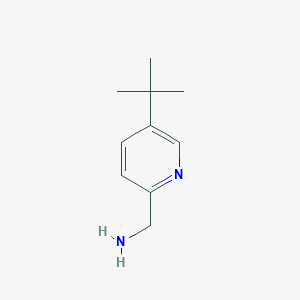
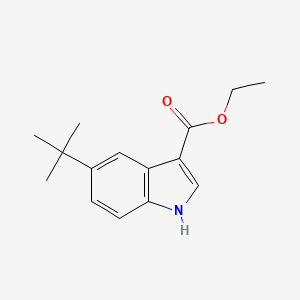

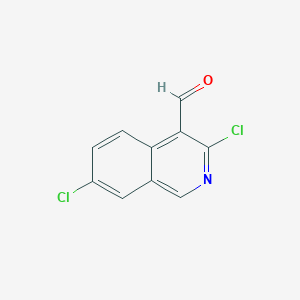
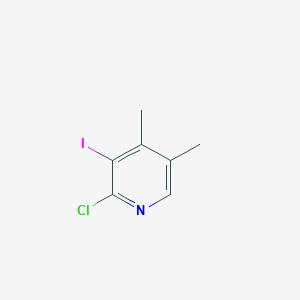
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)
